

Acknowledgment of Data Unavailability for Methastyridone

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Compound of Interest

Compound Name: Methastyridone

Cat. No.: B1617070

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Preliminary investigations for in vitro studies on **Methastyridone** have revealed a significant scarcity of publicly available research. The existing literature is sparse and largely dated, lacking the detailed quantitative data, experimental protocols, and defined signaling pathways required for an in-depth technical guide.

As a result, this document will instead focus on a comprehensive in vitro analysis of Methamphetamine, a psychostimulant with a robust body of scientific literature that allows for a thorough examination in line with the core requirements of this guide. The following sections will provide a detailed overview of the preliminary in vitro studies of methamphetamine, adhering to the specified data presentation, experimental protocol, and visualization standards.

An In-depth Technical Guide on the Preliminary In Vitro Studies of Methamphetamine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methamphetamine (METH) is a potent central nervous system stimulant with a high potential for abuse and neurotoxicity. Understanding its mechanisms of action at the cellular and molecular levels is crucial for developing therapeutic interventions. This guide provides a detailed overview of the core in vitro methodologies used to investigate the effects of METH. It includes summaries of quantitative data from key experiments, detailed experimental protocols,

and visualizations of the primary signaling pathways and experimental workflows. The focus is on METH's interaction with monoamine transporters, its induction of cellular stress, and the subsequent signaling cascades that lead to neurotoxicity.

Quantitative Data from In Vitro Studies

The following tables summarize key quantitative findings from in vitro studies on methamphetamine, focusing on its effects on dopamine transporter (DAT) function, cell viability, and neurochemical release.

Table 1: Effects of Methamphetamine on Dopamine Transporter (DAT) Function

Cell/Tissue Type	Assay	METH Concentration	Effect on DAT	Reference
Rat Striatal Synaptosomes	[³ H]Dopamine Uptake	10 µM	Time-dependent decrease in V _{max}	[1]
Rat Striatal Synaptosomes	[³ H]Dopamine Uptake	15 mg/kg (in vivo)	Rapid and reversible decrease in DAT activity	[2]
TAAR1 + DAT-cotransfected cells	[³ H]Dopamine Uptake	1 µM	37.4 ± 5.4% reduction in uptake	[3]
Wild-type mouse striatal synaptosomes	[³ H]Dopamine Uptake	1 µM	21.4 ± 3.8% reduction in uptake	[3]
DAT-only transfected cells	[³ H]Dopamine Uptake	1 µM	No significant inhibition	[3]
TAAR1 knockout mouse striatal synaptosomes	[³ H]Dopamine Uptake	1 µM	No significant inhibition	[3]

Table 2: Methamphetamine-Induced Cytotoxicity and Apoptosis

Cell Line	Assay	METH Concentration	Key Finding	Reference
PC12 Cells	MTT Assay	2.5 mM	Dose-dependent reduction in cell viability	[4]
Human Adipose Tissue Stem Cells (hAdSCs)	MTT Assay	Not specified	Decreased proliferation and differentiation, increased apoptosis	[5]
Chinese Hamster Ovary (CHO-K1) Cells	Micronucleus Assay	Not specified	Increased frequency of micronuclei	[6][7]
SH-SY5Y Cells	Western Blot	Not specified	Increased expression of CHOP, spliced XBP1, caspase-12, and caspase-3	[8]

Table 3: Methamphetamine-Induced Neurotransmitter Efflux

Cell/Tissue Type	Assay	METH Concentration	Effect	Reference
DAT-transfected cells	[³ H]Dopamine Efflux	1 μM	Significant efflux at high [³ H]dopamine loading concentrations (1-10 μM)	[3]
rDAT, rNET, rSERT expressing CHO cells	[³ H]Substrate Release	Not specified	Elicited release of [³ H]DA, [³ H]NE, and [³ H]5-HT	[9]

Detailed Experimental Protocols

Dopamine Transporter (DAT) Uptake Assay in Rat Striatal Synaptosomes

This protocol is a synthesis of methodologies described in studies investigating the effect of methamphetamine on DAT function.[1]

Objective: To measure the rate of dopamine uptake by synaptosomes and assess the inhibitory effect of methamphetamine.

Materials:

- Male Sprague-Dawley rats
- Sucrose buffer (0.32 M sucrose, 1 mM EDTA, pH 7.4)
- Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, and 1 mM ascorbic acid), aerated with 95% O₂/5% CO₂
- [³H]Dopamine

- Methamphetamine hydrochloride
- Scintillation fluid

Procedure:

- Synaptosome Preparation:
 - Euthanize rats and rapidly dissect the striata on ice.
 - Homogenize the tissue in ice-cold sucrose buffer.
 - Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
 - Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
 - Resuspend the pellet in Krebs-Ringer buffer.
- Dopamine Uptake Assay:
 - Pre-incubate aliquots of the synaptosomal suspension with various concentrations of methamphetamine or vehicle for 30 minutes at 37°C.
 - Initiate the uptake reaction by adding a saturating concentration of [³H]Dopamine.
 - Incubate for 5 minutes at 37°C.
 - Terminate the reaction by rapid filtration through glass fiber filters, followed by three rapid washes with ice-cold buffer to remove unincorporated [³H]Dopamine.
 - Place the filters in scintillation vials with scintillation fluid.
 - Quantify the amount of [³H]Dopamine taken up by the synaptosomes using a liquid scintillation counter.

- Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine) and subtract this from all measurements.
- Calculate the V_{max} and K_m of dopamine uptake to determine the nature of inhibition by methamphetamine.

Cell Viability (MTT) Assay in PC12 Cells

This protocol is based on the methodology used to assess METH-induced neurotoxicity.[4]

Objective: To determine the effect of methamphetamine on the viability of PC12 cells.

Materials:

- PC12 cell line
- DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
- Methamphetamine hydrochloride
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well culture plates

Procedure:

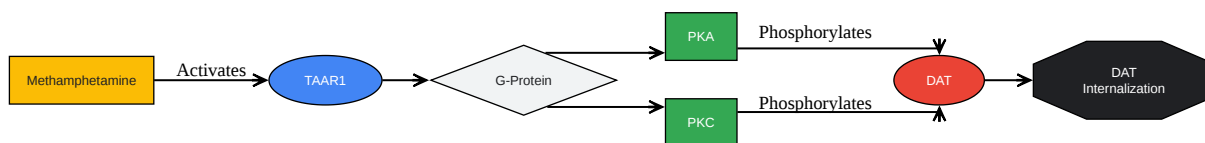
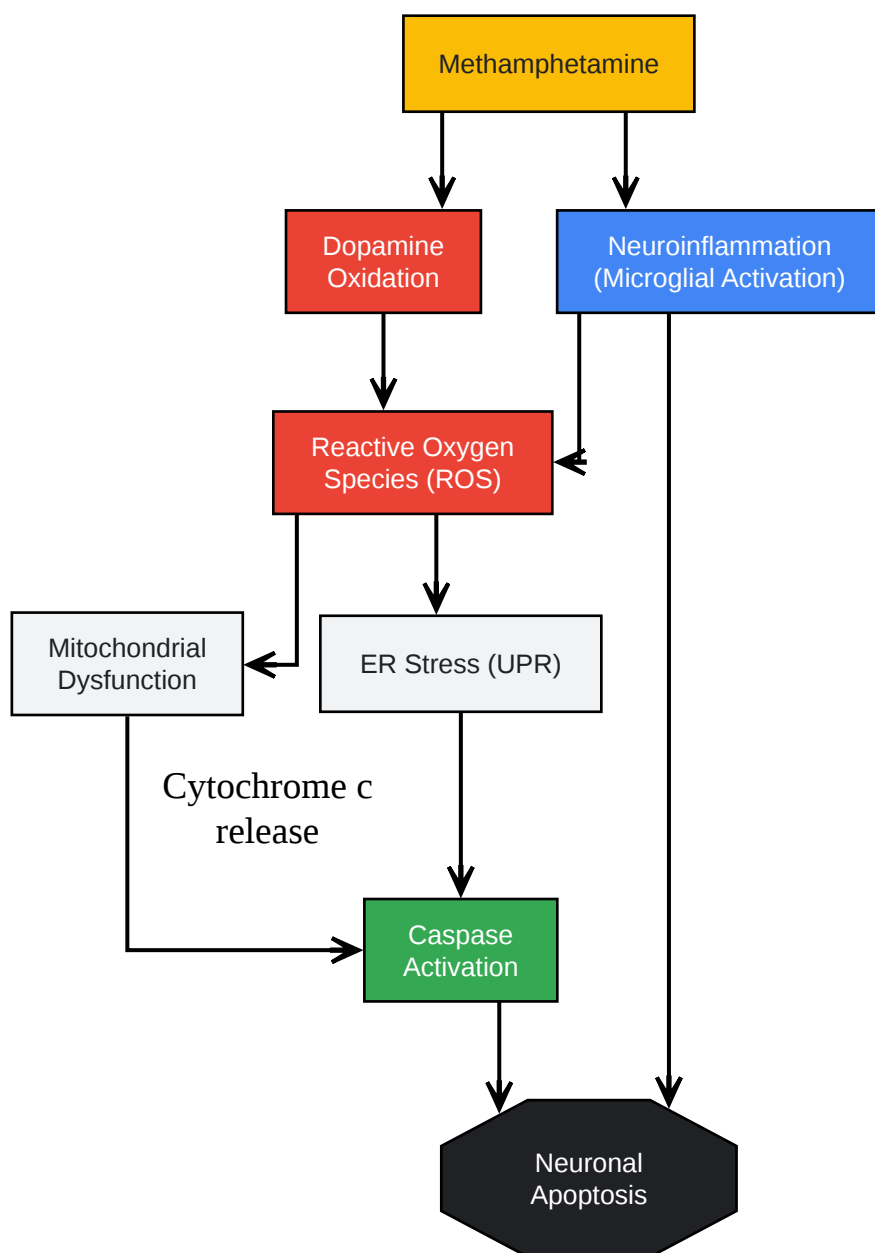
- Cell Culture and Treatment:
 - Seed PC12 cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
 - Treat the cells with various concentrations of methamphetamine (e.g., 0.1, 0.5, 1, 2.5, 5 mM) for 24 hours. Include a vehicle-treated control group.
- MTT Assay:

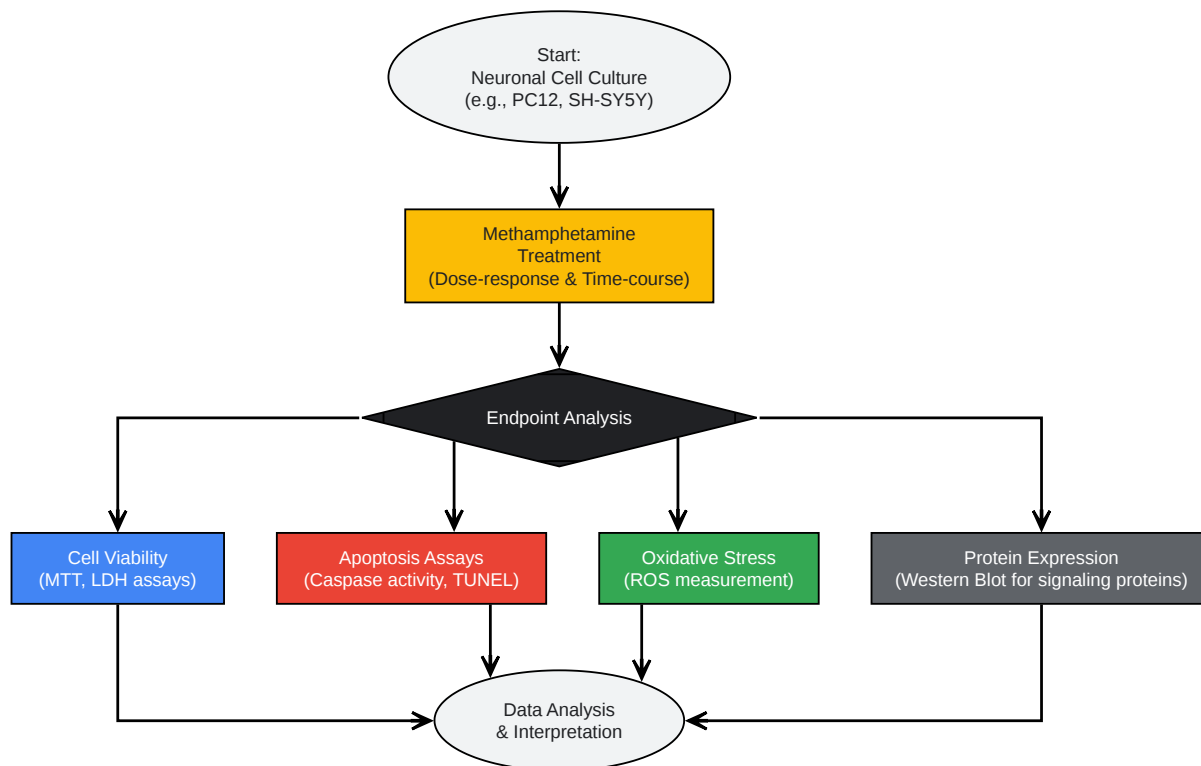
- After the treatment period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium containing MTT.
- Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Express cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Methamphetamine's Core Mechanism of Action on Dopaminergic Neurons

Methamphetamine's primary mechanism involves the disruption of normal dopamine homeostasis. It is a substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[10][11][12] METH enters the presynaptic terminal via DAT and also by passive diffusion.[13] Inside the neuron, it enters synaptic vesicles through VMAT2, disrupting the proton gradient and causing dopamine to be released from the vesicles into the cytoplasm.[10][12] The elevated cytoplasmic dopamine concentration leads to the reversal of DAT function, causing a massive, non-vesicular release of dopamine into the synaptic cleft.[10]





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